molecular formula C14H17F3O2 B14818004 1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene

1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene

Cat. No.: B14818004
M. Wt: 274.28 g/mol
InChI Key: ZBLIUPQRIJNBRZ-UHFFFAOYSA-N
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Description

1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of a tert-butoxy group, a cyclopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the trifluoromethylation of a suitable precursor using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under copper-catalyzed conditions . The reaction typically requires mild conditions and readily accessible reagents, making it a practical approach for the synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boron reagents are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s stability, lipophilicity, and electronegativity, which can influence its reactivity and interactions with biological molecules . The specific molecular targets and pathways involved depend on the context of its application, such as in biochemical assays or drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tert-butoxy-2-cyclopropoxy-3-(trifluoromethyl)benzene is unique due to its specific substitution pattern, which can influence its chemical reactivity and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C14H17F3O2

Molecular Weight

274.28 g/mol

IUPAC Name

2-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-3-(trifluoromethyl)benzene

InChI

InChI=1S/C14H17F3O2/c1-13(2,3)19-11-6-4-5-10(14(15,16)17)12(11)18-9-7-8-9/h4-6,9H,7-8H2,1-3H3

InChI Key

ZBLIUPQRIJNBRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=CC(=C1OC2CC2)C(F)(F)F

Origin of Product

United States

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